![molecular formula C24H37N5O3 B2493179 Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate CAS No. 1904015-55-9](/img/structure/B2493179.png)
Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C24H37N5O3. It is a derivative of quinazolinone, a class of organic compounds that are known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C24H37N5O3. It contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The exact structure would require more specific information or computational chemistry techniques for accurate determination.Wissenschaftliche Forschungsanwendungen
Biological Activity and Precursor to Natural Products
- Indiacen A and Indiacen B : Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These compounds exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antinociceptive, and cytotoxic effects.
Tuberculosis Research
- Mycobacterium tuberculosis Survival Mechanisms : Under hypoxic conditions within infected granulomas, Mycobacterium tuberculosis (the causative agent of tuberculosis) relies on proton motive force generation for ATP production and other essential functions. Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate may play a role in this survival strategy .
Enzyme Inhibition
- PDE4 Inhibitors : Researchers have explored pyrazole derivatives as effective PDE4 inhibitors for treating inflammatory diseases. In synthetic routes to enantiopure derivatives, tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate has been preferred over other sulfinamide derivatives due to its yield and diastereoselectivity .
Chemical Synthesis
- Building Block : Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate serves as a useful building block in the synthesis of novel organic compounds. Researchers can create derivatives from this compound, which can then participate in further chemical reactions.
Structurally Novel Derivatives
- [1,2,4]triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Systems : The introduction of a tert-butyl group into these systems has led to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. This achievement involved condensation reactions with tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate .
Formylation and Synthetic Schemes
- Vilsmeier Formylation : The synthesis of tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate involves Vilsmeier formylation of commercially available 4-bromo-1H-indole. This compound serves as an intermediate in the synthetic scheme for natural prenyl indole derivatives .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications, as well as optimization of its synthesis process. Given the wide range of activities exhibited by quinazolinone derivatives , this compound could be a promising candidate for drug development.
Eigenschaften
IUPAC Name |
tert-butyl 3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O3/c1-24(2,3)32-23(31)29-12-6-7-17(15-29)22(30)27-18-10-13-28(14-11-18)21-19-8-4-5-9-20(19)25-16-26-21/h16-18H,4-15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKDHGLXUFNKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.